Cas no 14231-41-5 (L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI))

L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) structure
14231-41-5 structure
Productnaam:L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
CAS-nummer:14231-41-5
MF:C19H24N8O5
MW:444.444462776184
CID:150940
PubChem ID:101185

L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
    • 2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
    • 5-tetradecanolide
    • 6-NONYL-3,4,5,6-TETRAHYDRO-2H-2-PYRANONE
    • 6-nonyltetrahydro-2H-pyran-2-one
    • 6-nonyl-tetrahydro-pyran-2-one
    • FEMA 3590
    • N-{4-[(2,4-diamino-5,6,7,8-tetrahydro-pteridin-6-ylmethyl)-amino]-benzoyl}-glutamic acid
    • Tetradecanolactone
    • tetrahydro-6-nonyl-2H-pyran-2-one
    • Tetrahydroaminopterin
    • Tetrahydroxyaminopterin
    • (2S)-2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
    • 14231-41-5
    • L-Glutamic acid, N-(4-(((2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl)amino)benzoyl)-
    • (4-(((2,4-diamino-1,5,6,7-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid
    • NSC 524120
    • AKOS040754171
    • Inchi: InChI=1S/C19H24N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,11-12,22,24H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H5,20,21,23,26,27)
    • InChI-sleutel: IQOVRBYGMACLKN-UHFFFAOYSA-N
    • LACHT: OC(CCC(NC(C1C=CC(NCC2CNC3=NC(=NC(N)=C3N2)N)=CC=1)=O)C(=O)O)=O

Berekende eigenschappen

  • Exacte massa: 444.18722
  • Monoisotopische massa: 444.187
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 9
  • Complexiteit: 674
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.1
  • Topologisch pooloppervlak: 218Ų

Experimentele eigenschappen

  • Dichtheid: 1.48
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.686
  • PSA: 217.61
Aanbevolen leveranciers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd